2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one
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Overview
Description
2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a morpholinyl group attached to a propanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with morpholine, followed by the addition of an amino group through reductive amination. The reaction conditions often require the use of catalysts such as palladium on carbon and hydrogen gas to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 2-amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-ol.
Scientific Research Applications
2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)-1-(morpholin-4-yl)propan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
2-Amino-3-(4-chlorophenyl)-1-(morpholin-4-yl)propan-1-one: Contains a chlorine atom in place of the methoxy group.
Uniqueness
The presence of the methoxy group in 2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
6330-18-3 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-amino-3-(4-methoxyphenyl)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-4-2-11(3-5-12)10-13(15)14(17)16-6-8-19-9-7-16/h2-5,13H,6-10,15H2,1H3 |
InChI Key |
SSJDLHXMKXBTLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)N2CCOCC2)N |
Origin of Product |
United States |
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